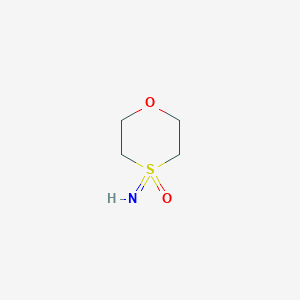

1,4-Oxathiane sulfoximine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-imino-1,4-oxathiane 4-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-8(6)3-1-7-2-4-8/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKYIHYYWHSBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717172 | |

| Record name | 4-Imino-1,4lambda~6~-oxathian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708257-15-2 | |

| Record name | 4-Imino-1,4lambda~6~-oxathian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,4-Oxathiane Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Unique Chemical Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The sulfoximine functional group has recently emerged as a "rising star," offering a unique combination of physicochemical and biological properties that can address many challenges in drug discovery.[1][2] This guide provides an in-depth technical exploration of 1,4-Oxathiane sulfoximine, a heterocyclic compound that marries the structural rigidity of the 1,4-oxathiane ring with the versatile sulfoximine moiety. While direct literature on this specific combination is nascent, this document, from the perspective of a senior application scientist, will synthesize foundational chemical principles and field-proven insights to illuminate its potential. We will delve into the core chemical properties, reactivity, and synthetic considerations, providing a robust framework for its application in drug development programs.

Part 1: The 1,4-Oxathiane Core - A Privileged Heterocycle

The 1,4-oxathiane ring is a six-membered saturated heterocycle containing both a sulfur and an oxygen atom at positions 1 and 4, respectively.[3] This scaffold is not merely a passive carrier for the sulfoximine group; its inherent stereoelectronics and conformational behavior are critical to the overall properties of the molecule.

Structural and Conformational Analysis

The 1,4-oxathiane ring typically adopts a chair conformation, analogous to cyclohexane. However, the presence of the heteroatoms introduces asymmetry and influences bond lengths and angles. The C-S bonds are longer than the C-O and C-C bonds, and the C-S-C bond angle is more acute than the C-O-C angle, leading to a puckered and conformationally dynamic structure.

Diagram 1: Chair Conformation of 1,4-Oxathiane

Caption: Chair conformation of the 1,4-oxathiane ring.

Physicochemical Properties of the Core

The presence of both a thioether and an ether linkage within the same ring imparts a unique polarity profile. The oxygen atom can act as a hydrogen bond acceptor, while the sulfur atom is generally less polar but can participate in non-covalent interactions.

| Property | Value for 1,4-Oxathiane | Source |

| Molecular Formula | C4H8OS | [4][5] |

| Molecular Weight | 104.17 g/mol | [4][5] |

| Boiling Point | 147 °C at 755 mm Hg | [6] |

| Density | 1.114 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5095 | [6] |

This data for the parent 1,4-oxathiane provides a baseline for understanding the physical characteristics of its derivatives.

Part 2: The Sulfoximine Moiety - A Bioisostere with Unique Advantages

The sulfoximine group is a tetravalent sulfur functional group with the general structure R-S(=O)(=NH)-R'. It has gained significant traction as a bioisosteric replacement for sulfones and sulfonamides in drug design.[2][7]

Key Chemical Features

-

Chirality: The sulfur center of a sulfoximine is chiral, offering the potential for stereospecific interactions with biological targets.

-

Hydrogen Bonding: The N-H of an unsubstituted sulfoximine can act as a hydrogen bond donor, while the oxygen and nitrogen atoms are both hydrogen bond acceptors. This dual character enhances solubility and provides additional points for molecular recognition.[2][8]

-

Polarity and Solubility: Sulfoximines are generally more polar and have better aqueous solubility than their sulfone counterparts, which is a significant advantage in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[2]

-

Metabolic Stability: The sulfoximine group is typically stable to metabolic degradation, offering an advantage over other sulfur-containing functional groups.[7]

Diagram 2: Properties of the Sulfoximine Group

Caption: Key chemical properties of the sulfoximine functional group.

Part 3: Predicted Chemical Properties of this compound

By combining the 1,4-oxathiane core with the sulfoximine functional group, we can predict the properties of the resulting molecule, this compound.

Structure and Identification

| Property | Value | Source |

| Molecular Formula | C4H9NO2S | [9] |

| Molecular Weight | 135.19 g/mol | [9] |

| CAS Number | 708257-15-2 | [9][10] |

| IUPAC Name | 4-imino-1,4-oxathiane 4-oxide | [10] |

| SMILES | C1CS(=N)(=O)CCO1 | [10] |

Reactivity and Synthetic Handles

The reactivity of this compound will be dominated by the sulfoximine group, with the 1,4-oxathiane ring being relatively inert under many conditions.

-

N-Functionalization: The nitrogen atom of the sulfoximine is nucleophilic and can be readily functionalized (e.g., alkylated, acylated, or arylated). This provides a convenient handle for attaching other molecular fragments, a key strategy in fragment-based drug design and the development of PROTACs and antibody-drug conjugates.[7]

-

Acidity of the N-H bond: The N-H proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion can then be used in various coupling reactions.

-

Oxidation/Reduction: The sulfur atom is in a high oxidation state and is generally stable. The 1,4-oxathiane ring itself is also relatively robust, though harsh oxidizing conditions could potentially lead to oxidation at the ether linkage or C-H bonds.

Part 4: Synthesis and Experimental Protocols

The synthesis of sulfoximines can be approached in several ways. A common and effective method involves the oxidation of a corresponding sulfilimine, which is itself generated from the sulfide.

General Synthetic Workflow

Diagram 3: General Synthesis of a Sulfoximine

Caption: General workflow for the synthesis of a sulfoximine from a sulfide.

Exemplary Protocol: Synthesis of this compound

This protocol is a representative example based on general methods for sulfoximine synthesis and should be adapted and optimized for specific laboratory conditions.

Step 1: Imidation of 1,4-Oxathiane

-

Setup: To a stirred solution of 1,4-oxathiane (1.0 eq) in a suitable solvent such as methanol or dichloromethane at 0 °C, add Chloramine-T trihydrate (1.1 eq) portion-wise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, remove the solvent under reduced pressure. The resulting residue contains the crude sulfilimine intermediate. This can be purified by column chromatography or taken directly to the next step.

Step 2: Oxidation of the Sulfilimine Intermediate

-

Setup: Dissolve the crude sulfilimine from Step 1 in a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reaction: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in dichloromethane dropwise to the cooled sulfilimine solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by flash column chromatography on silica gel to yield the final product.

Part 5: Applications in Drug Discovery

The unique properties of the sulfoximine moiety make this compound an attractive scaffold for medicinal chemistry.

-

Scaffold for Library Synthesis: The N-functionalization handle allows for the rapid generation of a library of diverse compounds for high-throughput screening.

-

Bioisosteric Replacement: It can be used as a more soluble and metabolically stable bioisostere for sulfone or sulfonamide-containing drug candidates to improve their pharmacokinetic profiles.[8]

-

Modulation of Physicochemical Properties: The introduction of this polar, hydrogen-bonding group can be used to fine-tune properties such as solubility, lipophilicity (LogP), and permeability, which are critical for oral bioavailability.[2][11]

Conclusion

This compound represents a promising, yet underexplored, chemical entity at the confluence of heterocyclic chemistry and modern medicinal chemistry. By understanding the fundamental properties of its constituent parts—the 1,4-oxathiane core and the sulfoximine functional group—we can strategically leverage its potential in the design of next-generation therapeutics. Its synthetic accessibility and the tunable nature of the sulfoximine nitrogen open up a vast chemical space for exploration. As a Senior Application Scientist, I encourage the thoughtful incorporation of such novel scaffolds into drug discovery programs, as they hold the key to overcoming long-standing challenges in ADME and toxicology, ultimately leading to safer and more effective medicines.

References

- 1. drughunter.com [drughunter.com]

- 2. endotherm-lsm.com [endotherm-lsm.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Oxathiane [webbook.nist.gov]

- 6. 1,4-Oxathiane | 15980-15-1 [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. jk-sci.com [jk-sci.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Oxathiane Sulfoximine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-oxathiane sulfoximine, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. Sulfoximines, as bioisosteres of sulfones and sulfonamides, offer a unique three-dimensional scaffold and hydrogen bonding capabilities that are attractive for molecular design. This document details a robust, two-step synthetic pathway from the readily available 1,4-oxathiane, including the oxidation to the corresponding S-oxide and subsequent imination to the target sulfoximine. A thorough discussion of the analytical techniques required for unambiguous structural elucidation and purity assessment is presented, supported by predictive data based on analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this novel scaffold into their research endeavors.

Introduction: The Rising Prominence of Sulfoximines in Drug Discovery

The sulfoximine moiety has emerged from relative obscurity to become a "rising star" in modern drug discovery.[1] Initially explored for its unique chemical properties, it is now recognized as a valuable functional group for the design of novel therapeutics. The tetrahedral geometry of the sulfur atom in sulfoximines, along with the presence of a stereogenic center at sulfur, provides a distinct three-dimensional architecture that can be exploited to enhance binding affinity and selectivity for biological targets. Furthermore, the NH group of a free sulfoximine can act as a hydrogen bond donor, a feature not present in the corresponding sulfone. This has led to the successful incorporation of sulfoximines into several clinical candidates, particularly in the area of oncology.[2]

The 1,4-oxathiane core is a privileged heterocyclic motif found in numerous bioactive molecules. The incorporation of a sulfoximine functionality onto this scaffold is a logical step towards expanding the chemical space available for drug design. This compound presents a unique combination of a hydrophilic ether linkage and the versatile sulfoximine group, making it an attractive building block for the synthesis of novel compounds with potential therapeutic applications.

This guide will provide a detailed, practical framework for the synthesis and rigorous characterization of this compound, enabling its wider adoption and exploration within the scientific community. The existence of a CAS number for this compound (708257-15-2) indicates its prior synthesis and characterization, lending credence to the methodologies described herein.[3][4]

Synthetic Strategy and Methodologies

The most direct and logical synthetic route to this compound involves a two-step sequence starting from the commercially available 1,4-oxathiane. This strategy is outlined below:

Figure 1: Proposed two-step synthetic workflow for this compound.

Step 1: Oxidation of 1,4-Oxathiane to 1,4-Oxathiane S-Oxide

The initial step involves the selective oxidation of the sulfide in 1,4-oxathiane to the corresponding sulfoxide. This is a well-established transformation in organic synthesis, and several reliable methods are available. The choice of oxidant is crucial to prevent over-oxidation to the sulfone.

Causality Behind Experimental Choices:

Mild oxidizing agents are preferred to ensure high selectivity for the sulfoxide. Sodium periodate and hydrogen peroxide are cost-effective and efficient reagents for this purpose. The reaction is typically carried out in a protic solvent mixture, such as methanol/water or acetic acid, to facilitate the dissolution of the reagents and moderate the reaction rate.

Experimental Protocol: Synthesis of 1,4-Oxathiane S-Oxide

-

Reaction Setup: To a solution of 1,4-oxathiane (1.0 eq) in methanol or aqueous acetic acid, add the chosen oxidizing agent (e.g., sodium periodate, 1.1 eq, or 30% hydrogen peroxide, 1.1 eq) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (if using an oxidant like H₂O₂) and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1,4-oxathiane S-oxide as a white solid or colorless oil.

Step 2: Imination of 1,4-Oxathiane S-Oxide to this compound

The conversion of the sulfoxide to the NH-sulfoximine is the key step in this synthesis. Modern methods have largely replaced older, more hazardous procedures. Rhodium-catalyzed imination and hypervalent iodine-mediated NH transfer are now the preferred methods due to their mild reaction conditions and broad functional group tolerance.[5][6]

Causality Behind Experimental Choices:

The use of (diacetoxyiodo)benzene and a simple ammonia source like ammonium carbamate provides a safe and efficient way to generate the reactive nitrogen species in situ, avoiding the need for handling potentially explosive reagents.[5] Rhodium catalysis offers an alternative mild and effective approach.[7] Methanol is often a good solvent choice as it facilitates the solubility of the reagents and promotes the reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-oxathiane S-oxide (1.0 eq) in methanol. To this solution, add (diacetoxyiodo)benzene (3.0 eq) followed by the gradual addition of ammonium carbamate (4.0 eq) at room temperature.[5]

-

Reaction Monitoring: Stir the reaction mixture for 1-3 hours. The reaction progress can be monitored by TLC, looking for the disappearance of the sulfoxide and the appearance of a new, more polar spot corresponding to the sulfoximine.

-

Work-up: After the reaction is complete, remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by flash column chromatography on silica gel.

In-depth Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data based on the known spectra of the starting material and intermediate, as well as data from structurally related cyclic sulfoximines.[8][9]

Spectroscopic Data

The following table summarizes the expected and known spectroscopic data for 1,4-oxathiane and its oxidized derivatives.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) | IR (cm⁻¹) |

| 1,4-Oxathiane | ~2.7-2.9 (m, 4H), ~3.7-3.9 (m, 4H)[10][11] | ~28-30, ~68-70[10] | 104 (M⁺)[12][13] | ~2900 (C-H), ~1100 (C-O-C)[14] |

| 1,4-Oxathiane S-Oxide | Diastereotopic protons, complex multiplets ~2.5-4.2[15][16] | ~50-55 (C-S=O), ~65-70 (C-O)[16] | 120 (M⁺)[15][16] | ~1030 (S=O stretch)[15] |

| This compound (Predicted) | Diastereotopic protons, complex multiplets ~2.8-4.5, NH proton ~2.5-3.5 | ~52-58 (C-S(O)=N), ~65-70 (C-O) | 135 (M⁺), 136 ([M+H]⁺) | ~3200-3300 (N-H), ~1100-1200 (S=N), ~1050 (S=O) |

Interpretation of Spectroscopic Data:

-

NMR Spectroscopy: The 1H and 13C NMR spectra of 1,4-oxathiane are relatively simple due to the molecule's symmetry. Upon oxidation to the sulfoxide and then imination to the sulfoximine, the sulfur atom becomes a stereocenter, rendering the adjacent methylene protons diastereotopic. This results in more complex multiplets in the 1H NMR spectrum. The chemical shifts of the carbons attached to the sulfur atom will also shift downfield upon oxidation and imination. The presence of a broad singlet in the 1H NMR spectrum corresponding to the NH proton is a key indicator of successful imination.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compounds. For the final product, this compound, a molecular ion peak at m/z 135 (for the radical cation) or 136 (for the protonated molecule in ESI-MS) is expected.

-

Infrared Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The disappearance of the strong S=O stretching band of the sulfoxide around 1030 cm⁻¹ and the appearance of characteristic N-H stretching (~3200-3300 cm⁻¹) and S=N/S=O stretching bands (~1050-1200 cm⁻¹) will signify the formation of the sulfoximine.

Three-Dimensional Structure and Stereochemistry

The sulfur atom in this compound is chiral. The synthesis described will produce a racemic mixture of the (R)- and (S)-enantiomers. The 1,4-oxathiane ring is expected to adopt a chair conformation. The exocyclic S=O and S=N bonds can be oriented either axially or equatorially, leading to the possibility of diastereomers. X-ray crystallographic studies of other cyclic sulfoximines can provide insights into the preferred conformation.[1]

Figure 2: Enantiomers of this compound.

For applications where stereochemistry is critical, chiral separation of the enantiomers can be achieved using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or by diastereomeric salt resolution.

Conclusion and Future Outlook

This technical guide has outlined a practical and reliable pathway for the synthesis of this compound, a promising heterocyclic building block for drug discovery and development. By leveraging modern, mild, and safe synthetic methodologies, this novel scaffold can be readily accessed in the laboratory. The detailed characterization plan provides a robust framework for ensuring the structural integrity and purity of the final compound.

The unique combination of the 1,4-oxathiane ring system and the versatile sulfoximine moiety opens up new avenues for the design of molecules with tailored physicochemical and pharmacological properties. Further exploration of the reactivity of this compound, particularly the functionalization of the NH group, will undoubtedly lead to the discovery of new chemical entities with significant biological potential.

References

- 1. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Oxathiane | CAS#:15980-15-1 | Chemsrc [chemsrc.com]

- 4. 1,4-Oxathiane | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. rsc.org [rsc.org]

- 9. Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines [mdpi.com]

- 10. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 1,4-Oxathiane [webbook.nist.gov]

- 13. 1,4-Oxathiane [webbook.nist.gov]

- 14. 1,4-Oxathiane [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemistry and chirality of 1,4-Oxathiane sulfoximine

An In-depth Technical Guide to the Stereochemistry and Chirality of 1,4-Oxathiane Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfoximine moiety has emerged as a critical pharmacophore in modern drug discovery, prized for its unique stereochemical and physicochemical properties.[1][2][3] When incorporated into a heterocyclic scaffold such as the 1,4-oxathiane ring, the resulting this compound presents a fascinating and complex stereochemical landscape. This guide provides a comprehensive exploration of the stereochemistry and chirality of 1,4-oxathiane sulfoximines, offering foundational principles, practical synthetic strategies, and state-of-the-art analytical techniques for the separation and characterization of its stereoisomers. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics leveraging this unique chemical entity.

Introduction: The Convergence of Two Privileged Scaffolds

The 1,4-oxathiane ring is a six-membered heterocycle containing both an oxygen and a sulfur atom, typically in a chair-like conformation.[4] Its presence in a molecule can influence solubility, metabolic stability, and receptor-binding interactions. The sulfoximine functional group, a tetracoordinate sulfur moiety, is a versatile bioisostere for sulfones and sulfonamides, offering improved properties such as enhanced polarity and the ability to engage in hydrogen bonding.[5] The combination of these two structural motifs in this compound creates a molecule with significant potential in medicinal chemistry, but also one with inherent stereochemical complexity that must be carefully navigated.

The chirality of sulfoximines arises from the stable tetrahedral geometry around the sulfur atom when it bears four different substituents (two carbon, one oxygen, and one nitrogen).[3][5] In the context of the 1,4-oxathiane ring, the sulfur atom of the sulfoximine is a stereogenic center, leading to the existence of enantiomers. Furthermore, the presence of other substituents on the 1,4-oxathiane ring can introduce additional stereocenters, resulting in a variety of diastereomeric forms. A thorough understanding and control of this stereochemistry are paramount for the development of safe and efficacious drug candidates.

The Stereochemical Landscape of this compound

The stereochemistry of this compound is primarily dictated by two key features: the chiral sulfur center of the sulfoximine and the conformation of the 1,4-oxathiane ring.

The Chiral Sulfur Center

The sulfur atom in a sulfoximine is sp³-hybridized, resulting in a tetrahedral geometry. When the two carbon substituents attached to the sulfur are different, as is the case in a substituted 1,4-oxathiane ring, the sulfur atom becomes a stereogenic center. This gives rise to a pair of enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The high inversion barrier of the sulfur stereocenter ensures that these enantiomers are configurationally stable under normal conditions.[5]

Conformational Isomerism of the 1,4-Oxathiane Ring

The 1,4-oxathiane ring predominantly adopts a chair conformation to minimize steric strain.[4] The sulfoximine group can occupy either an axial or an equatorial position on this ring. The relative stability of these conformers is influenced by steric interactions with other substituents on the ring. The interplay between the configuration of the chiral sulfur center and the conformation of the ring leads to a complex mixture of stereoisomers.

Diastereomerism in Substituted 1,4-Oxathiane Sulfoximines

When the 1,4-oxathiane ring is substituted, additional stereocenters may be present. For example, a substituent at the 2-position of the ring will create a new chiral center. The relationship between this new stereocenter and the chiral sulfur atom will result in the formation of diastereomers. These diastereomers will have different physical and chemical properties, including distinct biological activities.

Diagram: Stereoisomers of 2-Substituted this compound

Caption: Diastereomeric and enantiomeric relationships in a 2-substituted this compound.

Asymmetric Synthesis and Stereocontrol

The selective synthesis of a single stereoisomer of a this compound is a significant challenge that requires precise control over the introduction of chirality. Several strategies have been developed for the asymmetric synthesis of chiral sulfoximines, which can be adapted for the 1,4-oxathiane scaffold.[1][2][5][6][7]

Catalytic Asymmetric Synthesis

One of the most powerful approaches for the synthesis of enantioenriched sulfoximines is through catalytic asymmetric reactions.[1][5][6] This can involve the desymmetrization of a prochiral sulfoximine or the kinetic resolution of a racemic mixture. For a this compound, a potential strategy would involve the asymmetric oxidation of a corresponding 1,4-oxathiane sulfilimine.

Experimental Protocol: Catalytic Asymmetric Oxidation of a 1,4-Oxathiane Sulfilimine

Objective: To synthesize an enantioenriched this compound via asymmetric oxidation.

Materials:

-

1,4-Oxathiane sulfilimine (substrate)

-

Chiral catalyst (e.g., a chiral vanadium or manganese complex)

-

Oxidant (e.g., hydrogen peroxide or a peroxy acid)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the 1,4-oxathiane sulfilimine in the anhydrous solvent under an inert atmosphere, add the chiral catalyst (typically 1-10 mol%).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add the oxidant to the reaction mixture over a period of 1-2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Causality: The use of a chiral catalyst creates a chiral environment around the substrate, leading to a diastereomeric transition state for the oxidation of the two enantiotopic faces of the sulfilimine. This difference in activation energy results in the preferential formation of one enantiomer of the sulfoximine.

Analytical Techniques for Stereochemical Characterization

The separation and characterization of the stereoisomers of this compound are crucial for understanding their properties and biological activities. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[8][9] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be effective for the resolution of a wide range of chiral sulfoximines.[8][9]

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

Objective: To separate the enantiomers of a this compound and determine the enantiomeric excess.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral column (e.g., Chiralcel OJ-H, Chiralpak AD-H, or Chiralpak AS-H)[8]

Mobile Phase:

-

A mixture of n-hexane and 2-propanol (e.g., 80:20 v/v) is a common mobile phase for normal-phase chiral separations.[8] The composition may need to be optimized for the specific compound.

Procedure:

-

Dissolve a small amount of the this compound sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

-

The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Self-Validation: The method can be validated by injecting a racemic sample to confirm the separation of the two enantiomers and by injecting a sample of a known enantiomeric excess to verify the accuracy of the quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of chiral molecules.[10][11] While the NMR spectra of enantiomers are identical in an achiral solvent, their signals can be resolved in the presence of a chiral solvating agent (CSA) or by converting them into diastereomers with a chiral derivatizing agent (CDA).[11][12]

For 1,4-oxathiane sulfoximines, ¹H and ¹³C NMR can provide valuable information about the conformation of the ring and the relative stereochemistry of the substituents. The absolute configuration of the chiral sulfur center can often be determined by advanced NMR techniques, such as the use of Mosher's acid derivatives or by comparison with computational models.[10]

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule.[13][14][15] By obtaining a high-quality crystal of a single enantiomer, it is possible to unambiguously determine the three-dimensional arrangement of the atoms in the molecule, including the absolute configuration of the chiral sulfur center and any other stereocenters.

Workflow Diagram: Synthesis and Stereochemical Analysis of this compound

Caption: A typical workflow for the synthesis and stereochemical analysis of a chiral this compound.

Data Summary

The following table provides representative data that might be obtained during the characterization of this compound stereoisomers. The exact values will vary depending on the specific substitution pattern of the molecule.

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Diastereomer A | Diastereomer B |

| Chiral HPLC Retention Time (min) | 10.2 | 12.5 | 8.9 | 11.3 |

| ¹H NMR Chemical Shift (ppm) of H-2 | 3.15 (axial) | 3.15 (axial) | 3.25 (equatorial) | 3.05 (axial) |

| ¹³C NMR Chemical Shift (ppm) of C-2 | 55.4 | 55.4 | 58.1 | 54.9 |

| Specific Rotation [α]D | +25.3° | -25.1° | +15.8° | -30.2° |

Conclusion

The stereochemistry and chirality of 1,4-oxathiane sulfoximines represent a rich and challenging area of research with significant implications for drug discovery and development. A thorough understanding of the stereochemical features of these molecules, coupled with robust synthetic and analytical methodologies, is essential for harnessing their full therapeutic potential. This guide has provided a foundational overview of the key concepts and practical approaches for navigating the complex stereochemical landscape of 1,4-oxathiane sulfoximines. As the demand for novel and effective therapeutics continues to grow, the insights and techniques presented herein will undoubtedly contribute to the advancement of this exciting field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]

- 14. X-Ray Structure of a Heterochiral, Sulfoximine-Stabilized Dilithiomethane Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic Characterization of 1,4-Oxathiane Sulfoximine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,4-Oxathiane sulfoximine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] As direct experimental spectra for this specific molecule are not widely available in public literature, this document serves as a predictive guide based on established spectroscopic principles and data from closely related analogs, including 1,4-oxathiane, its corresponding sulfoxide and sulfone derivatives, and various cyclic sulfoximines.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of this compound

1,4-Oxathiane and its derivatives are significant scaffolds in medicinal chemistry, often explored for their potential biological activities.[8][9] The introduction of a sulfoximine functional group imparts unique stereochemical and electronic properties, making it an attractive moiety in modern drug design.[1][2] The sulfoximine group, with its chiral sulfur center and hydrogen bond donor-acceptor capabilities, can significantly influence a molecule's conformation and interactions with biological targets. Accurate spectroscopic characterization is therefore paramount for confirming the structure, purity, and stereochemistry of this compound.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The expected spectra are discussed below, with predicted chemical shifts referenced against data for 1,4-oxathiane and its S-oxidized derivatives.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis is crucial for obtaining reproducible and high-quality data.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

-

A greater number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

-

-

2D NMR Experiments (Optional but Recommended):

-

To unambiguously assign proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct multiplets for the methylene protons and a broad singlet for the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and the sulfoximine group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

| H-2, H-6 (CH₂-O) | 3.8 - 4.2 | m | These protons are adjacent to the highly electronegative oxygen atom, leading to a downfield shift. This is consistent with data from 1,4-oxathiane derivatives.[10] |

| H-3, H-5 (CH₂-S) | 3.0 - 3.5 | m | These protons are adjacent to the sulfur of the sulfoximine group. The electron-withdrawing nature of the S=O and S=N bonds will cause a downfield shift compared to the parent 1,4-oxathiane.[10] |

| N-H | 2.5 - 4.0 (solvent dependent) | br s | The chemical shift of the N-H proton is highly dependent on the solvent and concentration. It is expected to be a broad singlet due to quadrupole broadening and potential hydrogen exchange.[7] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Two signals are expected for the two chemically non-equivalent methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2, C-6 (CH₂-O) | 65 - 70 | These carbons are bonded to the electronegative oxygen, resulting in a significant downfield shift. Data from 1,4-oxathiane and its oxides support this range.[4][6] |

| C-3, C-5 (CH₂-S) | 50 - 55 | These carbons are attached to the sulfur of the sulfoximine group. The oxidation of the sulfur to the sulfoximine level will deshield these carbons, shifting them downfield relative to 1,4-oxathiane.[4][6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the N-H, S=O, and S=N bonds.

Experimental Protocol: IR Sample Preparation and Acquisition

Protocol:

-

Sample Preparation (ATR):

-

Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

Predicted IR Absorption Bands

The key diagnostic IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H stretch | 3200 - 3300 | Medium | This is a characteristic stretching frequency for N-H bonds in sulfoximines.[7] |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Typical for methylene C-H stretching vibrations. |

| S=O stretch | 1220 - 1240 | Strong | The S=O stretching vibration in sulfoximines is typically strong and found in this region.[11] |

| S=N stretch | 950 - 1100 | Medium-Strong | The S=N double bond stretch is another key diagnostic peak for the sulfoximine group.[12][13] |

| C-O stretch | 1080 - 1150 | Strong | Characteristic of the C-O-C ether linkage in the ring. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Protocol: MS Sample Preparation and Analysis

Protocol:

-

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis, perform tandem MS (MS/MS) on the [M+H]⁺ ion.

-

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₄H₉NO₂S, with a monoisotopic mass of 135.0354 Da.

-

Molecular Ion: In an ESI mass spectrum, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 136.0432.

-

Fragmentation Pattern: The fragmentation of cyclic compounds in the mass spectrometer can be complex.[14] The fragmentation of the this compound molecular ion is likely to proceed through cleavage of the ring.

Caption: Predicted Fragmentation Pathways for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale for Prediction |

| 136 | [C₄H₉NO₂S + H]⁺ | Protonated molecular ion. |

| 106 | [C₃H₇NOS]⁺ | Loss of formaldehyde (CH₂O) from the ring. |

| 92 | [C₂H₅NOS]⁺ | Loss of ethylene oxide (C₂H₄O) via ring cleavage. |

| 73 | [C₄H₉O]⁺ | Loss of the sulfoximine moiety (SO₂NH). |

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. This guide offers a detailed predictive framework for the interpretation of these spectra, grounded in the analysis of closely related compounds. While these predictions provide a strong foundation, it is imperative that they are confirmed with experimental data on an authentic sample. The methodologies and interpretative strategies outlined herein will aid researchers in the unambiguous structural elucidation and purity assessment of this and similar heterocyclic sulfoximines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 1,4-Oxathiane, 4,4-dioxide | C4H8O3S | CID 7878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-Thioxane-1,1-dioxide(107-61-9) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic and spectroscopic investigation of N-acylated sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. whitman.edu [whitman.edu]

Understanding the reactivity of the 1,4-Oxathiane sulfoximine moiety

An In-Depth Technical Guide to the Reactivity of the 1,4-Oxathiane Sulfoximine Moiety

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling a Moiety of Growing Importance

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore underutilized functional groups. Among these, the sulfoximine group has emerged as a "rising star" in modern drug discovery.[1][2][3] Its unique stereoelectronic properties offer a compelling alternative to more traditional bioisosteres like sulfones and sulfonamides, providing opportunities to fine-tune physicochemical properties and intellectual property landscapes.[4][5] This guide focuses on the reactivity of a specific, yet increasingly relevant scaffold: the this compound moiety. By integrating the versatile sulfoximine functionality within the conformationally defined 1,4-oxathiane ring system, a unique chemical entity with distinct reactivity and potential applications in drug design is created. This document aims to provide a comprehensive technical overview of the synthesis, reactivity, and potential applications of this intriguing heterocyclic system.

Foundational Concepts: A Tale of Two Moieties

To fully appreciate the reactivity of the this compound core, it is essential to first understand its constituent parts: the 1,4-oxathiane ring and the sulfoximine functional group.

The 1,4-Oxathiane Ring System

1,4-Oxathiane is a six-membered saturated heterocycle containing both a sulfur and an oxygen atom at positions 1 and 4, respectively.[6] This scaffold is a key structural component in various bioactive molecules, including fungicides and compounds with potential antiviral and anti-inflammatory properties.[7] The presence of two heteroatoms with different electronegativities and sizes imparts a distinct conformational preference and reactivity profile to the ring. The sulfur atom, being a soft nucleophile, is susceptible to oxidation and alkylation.[6]

The Sulfoximine Functional Group: A Bioisostere on the Rise

Sulfoximines are neutral, tetra-coordinate sulfur(VI) compounds that are aza-analogs of sulfones.[8] Their popularity in medicinal chemistry has surged in recent years, with several sulfoximine-containing compounds entering clinical trials.[9][10] This increased interest stems from their unique combination of properties:

-

Stereochemistry: The sulfur center of a sulfoximine is chiral, offering an additional vector for stereochemical optimization of drug candidates.[11]

-

Hydrogen Bonding: The N-H bond of a free sulfoximine can act as a hydrogen bond donor, while the S=O and S=N bonds can act as acceptors, enabling diverse interactions with biological targets.

-

Physicochemical Properties: The sulfoximine moiety can modulate a compound's lipophilicity (logP), aqueous solubility, and metabolic stability.[5][9]

Synthesis of the this compound Moiety

The construction of the this compound core can be approached in a logical sequence, typically involving the formation of the 1,4-oxathiane ring followed by the installation of the sulfoximine functionality.

Synthesis of the 1,4-Oxathiane Precursor

The 1,4-oxathiane ring can be synthesized through various methods, with a common approach being the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of 2-mercaptoethanol with 1,2-dibromoethane under basic conditions provides a straightforward route to the 1,4-oxathiane scaffold.

Introduction of the Sulfoximine Moiety

The conversion of the sulfide within the 1,4-oxathiane ring to a sulfoximine is the key synthetic step. This is typically achieved through a two-step sequence: oxidation of the sulfide to a sulfoxide, followed by imination.

Step 1: Oxidation to 1,4-Oxathiane-4-oxide

The sulfur atom in 1,4-oxathiane can be selectively oxidized to the corresponding sulfoxide using mild oxidizing agents such as sodium periodate or hydrogen peroxide.[6]

Step 2: Imination of the Sulfoxide

The resulting 1,4-oxathiane-4-oxide can then be converted to the desired sulfoximine. Modern methods for the NH-transfer to sulfoxides are particularly relevant here. A highly efficient and widely used method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in the presence of an ammonia source like ammonium carbamate.[12][13] This method is often preferred due to its mild reaction conditions and tolerance of various functional groups.

The proposed mechanism for this transformation involves the formation of an electrophilic iodonitrene intermediate, which is then attacked by the nucleophilic sulfoxide.[12][14]

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1,4-Oxathiane-4-oxide

-

To a stirred solution of 1,4-oxathiane (1.0 equiv) in methanol at 0 °C, add a solution of sodium periodate (1.1 equiv) in water dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 1,4-oxathiane-4-oxide as a white solid.

Part B: Synthesis of this compound

-

To a solution of 1,4-oxathiane-4-oxide (1.0 equiv) in methanol, add (diacetoxyiodo)benzene (3.0 equiv).[15]

-

Cool the mixture to 0 °C and add ammonium carbamate (4.0 equiv) portion-wise over 10 minutes.[15]

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the this compound.

Reactivity of the this compound Moiety

The reactivity of the this compound moiety is a composite of the individual reactivities of the sulfoximine group and the oxathiane ring, with potential for interplay between the two.

Reactions at the Sulfoximine Nitrogen

The nitrogen atom of the NH-sulfoximine is a key site for functionalization. It can undergo a variety of reactions, including alkylation, arylation, acylation, and sulfonylation.[16] These N-functionalization reactions are crucial for modulating the properties of the molecule and for its incorporation into larger structures, such as in the synthesis of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).[4][17]

Caption: N-Functionalization of the sulfoximine moiety.

Reactions Involving the Sulfur Center

The sulfur(VI) center of the sulfoximine is generally stable. However, under certain conditions, reactions involving this center can occur. For instance, α-functionalization of the carbon adjacent to the sulfur can be achieved through deprotonation-alkylation sequences, although this can be challenging.

Reactivity of the 1,4-Oxathiane Ring

The 1,4-oxathiane ring itself can participate in reactions, although the electron-withdrawing nature of the sulfoximine group will influence its reactivity. The ether linkage is generally stable, but ring-opening reactions can be induced under harsh acidic or basic conditions. The methylene groups of the ring can also be functionalized, for example, through radical halogenation.

Data Summary: Physicochemical Properties

| Property | Sulfone Analog | Sulfonamide Analog | Sulfoximine Analog |

| logD (pH 7.4) | Lower | Higher | Intermediate |

| Aqueous Solubility | Lower | Higher | Intermediate |

| Metabolic Stability | High | Variable | Generally High |

| pKa (NH) | - | ~10 | ~11-12 |

Note: These are generalized trends and can vary significantly based on the overall molecular structure.

Applications in Drug Discovery and Development

The this compound moiety holds significant promise as a building block in medicinal chemistry.

As a Bioisosteric Replacement

The sulfoximine group is increasingly being used as a bioisostere for sulfones and sulfonamides in drug candidates.[2] This substitution can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability or altered solubility and permeability.[5] The rigid framework of the 1,4-oxathiane ring can also help to lock in a specific conformation, which can be advantageous for binding to a biological target.

As a Chiral Scaffold

The inherent chirality of the sulfoximine sulfur atom, combined with the conformational constraints of the 1,4-oxathiane ring, makes this moiety an attractive chiral scaffold for asymmetric synthesis and the development of stereochemically defined drug candidates.[11]

In Advanced Drug Modalities

As previously mentioned, the N-H group of the sulfoximine provides a convenient handle for the attachment of linkers in more complex drug modalities like PROTACs and ADCs.[4][18] The this compound core can thus serve as a versatile platform for the construction of these next-generation therapeutics.

Conclusion and Future Outlook

The this compound moiety represents a confluence of desirable features for modern drug discovery: the unique physicochemical properties and synthetic handle of the sulfoximine group, coupled with the defined conformational presentation of the 1,4-oxathiane ring. While the exploration of this specific combination is still in its early stages, the foundational knowledge of its constituent parts suggests a bright future. As synthetic methodologies continue to advance and our understanding of the nuanced effects of sulfoximines on drug properties deepens, we can expect to see the this compound scaffold appear more frequently in the design of innovative therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. drughunter.com [drughunter.com]

- 3. Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. youtube.com [youtube.com]

- 6. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]

- 7. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study [mdpi.com]

- 8. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. New Opportunities for Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

A Comprehensive Guide to the Chemistry of 1,4-Oxathiane Sulfoximines: Synthesis, Properties, and Therapeutic Potential

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and improved physicochemical properties is paramount. The sulfoximine functional group has recently garnered significant attention as a versatile and valuable motif in drug design.[1][2][3] Its ability to act as a bioisostere for sulfones and sulfonamides, coupled with its capacity to enhance aqueous solubility and metabolic stability, has led to the inclusion of this functional group in several clinical candidates.[3][4] Concurrently, heterocyclic systems form the cornerstone of a vast number of pharmaceuticals. The 1,4-oxathiane ring, a six-membered heterocycle containing both sulfur and oxygen atoms, presents a unique and conformationally rich scaffold.[5] This in-depth guide explores the confluence of these two promising areas: the chemistry of 1,4-oxathiane sulfoximines. We will delve into the synthetic pathways, stereochemical intricacies, and potential applications of this emerging class of compounds, providing a technical resource for researchers, scientists, and professionals in drug development.

The 1,4-Oxathiane Scaffold: A Foundation of Unique Geometry

The 1,4-oxathiane ring is a saturated six-membered heterocycle with an oxygen atom at the 1-position and a sulfur atom at the 4-position.[5] This arrangement imparts distinct chemical and physical properties. The presence of two heteroatoms influences the ring's conformational preferences, which can be strategically exploited in the design of bioactive molecules. The sulfur atom, in its various oxidation states (sulfide, sulfoxide, sulfone, and sulfoximine), provides a versatile handle for modulating the electronic and steric properties of the molecule.

Synthesis of the 1,4-Oxathiane Ring System

The construction of the 1,4-oxathiane core can be achieved through several established methods. A common and cost-effective approach involves the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide.[5] An alternative route is the dehydration of bis(2-hydroxyethyl) sulfide.[5]

From Sulfide to Sulfoximine: A Stepwise Synthetic Journey

The journey to a 1,4-oxathiane sulfoximine begins with the parent heterocycle and proceeds through a series of controlled oxidation and imination steps. Each step presents unique challenges and opportunities for optimization.

Step 1: Oxidation of 1,4-Oxathiane to 1,4-Oxathiane-S-Oxide

The initial and critical step is the selective oxidation of the sulfur atom in the 1,4-oxathiane ring to the corresponding sulfoxide. This transformation is crucial as the sulfoxide is the direct precursor to the sulfoximine. Over-oxidation to the sulfone (S,S-dioxide) must be carefully avoided.

Objective: To synthesize 1,4-oxathiane-S-oxide from 1,4-oxathiane.

Reagents and Materials:

-

1,4-Oxathiane

-

Sodium periodate (NaIO₄) or Calcium hypochlorite (Ca(OCl)₂)[5]

-

Methanol or an appropriate solvent system

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1,4-oxathiane in a suitable solvent, such as methanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., sodium periodate in water) to the stirred solution of 1,4-oxathiane. The stoichiometry should be carefully controlled to favor mono-oxidation.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a suitable quenching agent if necessary.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and an organic solvent like dichloromethane.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate to obtain the crude 1,4-oxathiane-S-oxide.

-

Purify the product by column chromatography or recrystallization to yield the pure sulfoxide.

Step 2: Imination of 1,4-Oxathiane-S-Oxide to this compound

The conversion of the sulfoxide to the sulfoximine is the key step in this synthetic sequence. This transformation involves the formation of a sulfur-nitrogen double bond. Several methods have been developed for the imination of sulfoxides, with rhodium-catalyzed reactions being particularly efficient.

Objective: To synthesize this compound from 1,4-oxathiane-S-oxide.

Rationale: Rhodium-catalyzed imination of sulfoxides offers a reliable and high-yielding method for the synthesis of N-protected sulfoximines. The use of a removable protecting group on the nitrogen atom allows for subsequent functionalization.

Reagents and Materials:

-

1,4-Oxathiane-S-oxide

-

A suitable nitrogen source (e.g., a protected amine or an azide)

-

Rhodium catalyst (e.g., Rh₂(OAc)₄)

-

A suitable solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, inert-atmosphere flask, dissolve 1,4-oxathiane-S-oxide and the rhodium catalyst in the chosen solvent.

-

Add the nitrogen source to the reaction mixture.

-

Heat the reaction to the appropriate temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to isolate the N-protected this compound.

-

If the free NH-sulfoximine is desired, perform a subsequent deprotection step under appropriate conditions.

Visualizing the Synthetic Pathway

The synthetic route from the basic 1,4-oxathiane heterocycle to the target sulfoximine is a multi-step process.

Caption: Synthetic pathway to this compound.

Stereochemistry and Conformational Analysis: The Third Dimension

The introduction of the sulfoximine moiety to the 1,4-oxathiane ring introduces a chiral center at the sulfur atom. This, combined with the inherent conformational flexibility of the six-membered ring, leads to a rich stereochemical landscape. The conformational preferences of 1,4-oxathiane-S-oxide have been studied, and it is known to exist in a chair-like conformation.[3] It is anticipated that the corresponding sulfoximine will also adopt a similar chair conformation, with the substituents on the sulfur and nitrogen atoms occupying either axial or equatorial positions. The precise conformational equilibrium will be influenced by steric and electronic factors. The synthesis of enantiomerically pure 1,4-oxathiane sulfoximines represents a significant challenge and a valuable goal, as the biological activity of chiral sulfoximines is often enantiomer-dependent.[6][7]

Caption: Conformational equilibrium of this compound.

Potential Applications in Medicinal Chemistry: A Forward Look

While the chemistry of 1,4-oxathiane sulfoximines is still in its infancy, the well-established value of both the 1,4-oxathiane scaffold and the sulfoximine functional group in drug discovery suggests a promising future.

Bioisosterism and Property Modulation

One of the most compelling potential applications of 1,4-oxathiane sulfoximines is as bioisosteres for 1,4-oxathiane-S,S-dioxides (sulfones). The sulfone moiety is present in numerous bioactive compounds, but can sometimes impart undesirable properties such as poor solubility or high crystallinity. The sulfoximine group, with its tetrahedral geometry and hydrogen bonding capabilities, can mimic the steric and electronic properties of a sulfone while offering improved physicochemical characteristics.[2]

Scaffold for Novel Pharmacophores

The this compound scaffold provides a unique three-dimensional arrangement of atoms that can be explored for the development of novel pharmacophores. The ability to functionalize the nitrogen atom of the sulfoximine group provides an additional vector for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[8]

Quantitative Data Summary: A Comparative Look

| Property | 1,4-Oxathiane[9] | 1,4-Oxathiane-S-Oxide[4] | 1,4-Oxathiane-S,S-Dioxide[10] |

| Molecular Formula | C₄H₈OS | C₄H₈O₂S | C₄H₈O₃S |

| Molecular Weight | 104.17 g/mol | 120.17 g/mol | 136.17 g/mol |

| Predicted LogP | 0.5 | -1.1 | -0.8 |

This table highlights the progressive increase in polarity from the sulfide to the sulfone, a trend that is expected to be modulated by the introduction of the sulfoximine group.

Conclusion: A New Frontier in Heterocyclic Chemistry

The exploration of this compound chemistry represents a novel and exciting frontier in heterocyclic and medicinal chemistry. By combining the unique structural features of the 1,4-oxathiane ring with the advantageous properties of the sulfoximine functional group, a new class of compounds with significant potential in drug discovery is poised for investigation. This guide has provided a comprehensive overview of the foundational knowledge and a roadmap for the synthesis and exploration of these promising molecules. The continued development of efficient and stereoselective synthetic methods will be crucial in unlocking the full therapeutic potential of 1,4-oxathiane sulfoximines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]

- 6. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]

- 7. Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides [organic-chemistry.org]

- 8. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Oxathiane, 4,4-dioxide | C4H8O3S | CID 7878 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Investigation of 1,4-Oxathiane Sulfoximine

Abstract

The sulfoximine functional group has rapidly emerged from a niche curiosity to a cornerstone of modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2][3][4][5] When incorporated into a heterocyclic scaffold like 1,4-oxathiane, which is itself a valuable component in bioactive molecules, the resulting 1,4-oxathiane sulfoximine presents a compelling target for therapeutic development.[6] This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate the structural, electronic, and dynamic properties of this compound. We will explore the causality behind computational choices, from first-principles quantum mechanics to classical molecular dynamics, and demonstrate how these in silico approaches provide critical insights that can accelerate the drug discovery process.

Introduction: The Rising Prominence of Sulfoximines in Drug Design

For many years, the sulfoximine group was largely overlooked in medicinal chemistry.[4] However, a recent surge in interest has highlighted its remarkable potential.[1][3][5] As mono-aza analogues of sulfones, sulfoximines offer a unique three-dimensional geometry, hydrogen bond donor-acceptor capabilities, and high metabolic stability.[4][7] These features often lead to improvements in aqueous solubility and permeability, addressing key challenges in drug development.[8] The incorporation of this moiety into clinical candidates for cancer and other diseases underscores its growing importance.[3]

The 1,4-oxathiane ring is a six-membered heterocycle containing both sulfur and oxygen atoms, a scaffold known to be present in various bioactive compounds.[6][9] The combination of these two motifs in this compound creates a molecule with a rich stereoelectronic profile and significant conformational complexity, making it an ideal candidate for in-depth computational analysis. This guide will provide the theoretical foundation and practical protocols for such an investigation.

Synthesis and Structural Characterization

A robust computational study is grounded in a well-defined molecular structure. While numerous methods exist for the synthesis of sulfoximines, a common approach involves the direct imination of a corresponding sulfoxide.[10][11]

Proposed Synthetic Workflow

The synthesis of this compound would logically begin with the oxidation of 1,4-oxathiane to its corresponding sulfoxide, followed by an NH-transfer reaction.

Experimental Protocol: Synthesis of this compound

-

Step 1: Oxidation to 1,4-Oxathiane S-oxide.

-

Dissolve 1,4-oxathiane in a suitable solvent such as methanol or acetic acid.

-

Cool the solution in an ice bath (0 °C).

-

Add a controlled oxidizing agent, such as sodium periodate (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), dropwise to the solution. The use of a mild, selective oxidant is crucial to prevent over-oxidation to the sulfone.[12]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by quenching any excess oxidant and extracting the product into an organic solvent. Purify via column chromatography to isolate 1,4-oxathiane S-oxide.

-

-

Step 2: Imination to this compound.

-

Dissolve the purified 1,4-oxathiane S-oxide in a solvent like methanol.

-

Add an aminating agent and an oxidant. A well-established system is the use of ammonium carbamate as the nitrogen source in the presence of (diacetoxyiodo)benzene (PIDA).[11]

-

Stir the reaction at room temperature for 1-2 hours. The reaction proceeds via a transient sulfinyl nitrene or related species.[10]

-

Upon completion, evaporate the solvent and purify the resulting crude product. This typically involves an aqueous workup to remove reagents, followed by extraction and column chromatography to yield the final this compound.

-

Structural Verification

The synthesized compound's structure must be unequivocally confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C): Provides information on the chemical environment of protons and carbons, confirming the connectivity of the heterocyclic ring and the presence of the N-H proton.

-

Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: Shows characteristic vibrational frequencies for the S=O and S=N bonds.

-

X-ray Crystallography: Provides the definitive three-dimensional structure, including bond lengths, bond angles, and the preferred conformation in the solid state. This experimental geometry serves as an invaluable benchmark for validating the accuracy of computational models.

Theoretical and Computational Methodologies

Computational chemistry provides a powerful lens to examine molecules at an atomic level of detail, offering insights that are often difficult or impossible to obtain through experimentation alone.[13][14][15]

Quantum Mechanics: Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, balancing computational cost with high accuracy for predicting the electronic structure and properties of molecules.[16][17]

Causality of Method Selection: For a molecule like this compound, the B3LYP functional is a robust choice, as it provides a good description of electron correlation for a wide range of organic systems. To account for the non-covalent van der Waals interactions that are crucial for determining conformational preferences, an empirical dispersion correction (e.g., D3) should be included. A Pople-style basis set, such as 6-311+G(d,p), offers a good compromise between accuracy and computational expense, with diffuse functions (+) to describe lone pairs and polarization functions (d,p) for accurately modeling bonding.

Workflow for DFT Analysis

Caption: A typical workflow for DFT analysis of a molecule.

Detailed Protocol: DFT Calculations

-

Geometry Optimization:

-

Construct an initial 3D model of this compound. The chair conformation is a logical starting point for the oxathiane ring.[18]

-

Perform a full geometry optimization using the chosen level of theory (e.g., B3LYP-D3/6-311+G(d,p)). This process finds the lowest energy arrangement of the atoms.

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can also be compared to experimental IR spectra.

-

-